(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one
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Overview
Description
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under conditions such as heating with a base or acid catalyst.
Construction of the Pyrazolidine Ring: This step may involve cyclization reactions using hydrazine derivatives.
Assembly of the Isoindolinone Moiety: This can be synthesized through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(5-chloropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one
- (3R)-3-(5-bromopyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one
Uniqueness
The presence of the fluorine atom in (3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C16H16FN5O |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-pyrazolidin-4-yl-2H-isoindol-1-one |
InChI |
InChI=1S/C16H16FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-4,7-8,10,20-21H,5-6H2,1H3,(H,22,23)/t16-/m1/s1 |
InChI Key |
FNTLATLYDNBAEB-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3CNNC3)C(=O)N1)C4=NC=NC=C4F |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3CNNC3)C(=O)N1)C4=NC=NC=C4F |
Origin of Product |
United States |
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